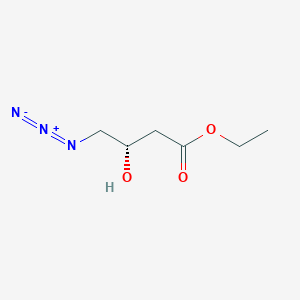

ethyl (S)-4-azido-3-hydroxybutyrate

Beschreibung

Significance of Chiral Building Blocks in Asymmetric Synthesis

The principle of chirality is central to the biological world. Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they exist in a specific three-dimensional form. nih.govresearchgate.net This inherent chirality dictates that they will interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule. researchgate.net Consequently, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some famous cases like thalidomide, cause severe adverse effects. wikipedia.org This biological reality underscores the critical importance of asymmetric synthesis—the ability to produce a single, desired enantiomer of a chiral compound. wikipedia.orgnih.gov

Overview of Azido-Hydroxybutyrates as Versatile Intermediates

Within the diverse family of chiral building blocks, azido-hydroxybutyrates represent a class of highly versatile intermediates. These compounds are characterized by the presence of three key functional groups on a four-carbon chain: an azide (B81097) (-N₃), a hydroxyl (-OH), and an ester (e.g., ethyl ester). The specific spatial arrangement (stereochemistry) of the hydroxyl group, as in the (S) or (R) configuration, defines the chirality of the molecule.

The utility of these molecules stems from the distinct reactivity of each functional group. The azide group is a masked amine; it is relatively unreactive under many reaction conditions but can be readily and cleanly converted to a primary amine (-NH₂) through reduction. This transformation is a cornerstone of many synthetic routes leading to amino alcohols and other nitrogen-containing compounds. The hydroxyl group can be modified in numerous ways, including oxidation to a ketone, or conversion to a leaving group for substitution reactions. The ester functionality can be hydrolyzed to a carboxylic acid or undergo other transformations common to esters. This trifecta of functional groups allows for a wide range of selective chemical manipulations, making azido-hydroxybutyrates powerful synthons for constructing more complex molecules. β-azido alcohols are key structural motifs in various bioactive compounds and pharmaceuticals. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3S)-4-azido-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYETVPZNVYFE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl S 4 Azido 3 Hydroxybutyrate

Chemical Synthesis Approaches

The chemical synthesis of ethyl (S)-4-azido-3-hydroxybutyrate typically involves the creation of a chiral precursor followed by the introduction of the azide (B81097) functionality.

Conventional Multistep Chemical Routes for Stereoselective Formation

Conventional strategies for the stereoselective synthesis of the target compound often begin with the asymmetric reduction of a prochiral ketone precursor, ethyl 4-chloro-3-oxobutyrate. One of the most established methods for achieving the desired (S)-enantiomer of the corresponding alcohol is through asymmetric hydrogenation using chiral metal catalysts.

A prominent example involves the use of a Ruthenium-BINAP ((S)-Ru-BINAP) catalytic complex. researchgate.net This reaction is typically performed under optimized conditions to achieve high stereoselectivity, yielding ethyl (S)-4-chloro-3-hydroxybutyrate. researchgate.net Following the successful stereoselective reduction, the synthesis is completed by a nucleophilic substitution reaction. The chloro group of ethyl (S)-4-chloro-3-hydroxybutyrate is displaced by an azide ion, commonly introduced using sodium azide in a suitable polar aprotic solvent like DMSO. This two-step sequence, beginning with asymmetric hydrogenation followed by azidation, represents a classic and effective route to the final product.

Novel Chemical Methodologies for Enhanced Enantioselectivity

To overcome the limitations of traditional batch processing, such as long reaction times and challenges in process control, novel methodologies like continuous flow chemistry have emerged. tue.nlsyrris.jp Flow chemistry involves pumping reagents through packed columns or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. syrris.jp This approach can significantly improve reaction efficiency, safety, and reproducibility.

Biocatalytic Synthesis Routes for Ethyl (S)-4-Azido-3-hydroxybutyrate

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods, often providing superior stereoselectivity under mild reaction conditions. Enzymes like ketoreductases and halohydrin dehalogenases are central to the biocatalytic production of ethyl (S)-4-azido-3-hydroxybutyrate.

Enzymatic Pathways to Ethyl (S)-4-Azido-3-hydroxybutyrate

The enzymatic synthesis of the target compound is typically a two-stage process. First, a chiral precursor, ethyl (S)-4-chloro-3-hydroxybutyrate, is synthesized via enzymatic reduction. This precursor is then converted to the final azido (B1232118) product using a different enzyme.

Halohydrin dehalogenases (HHDHs) are remarkable enzymes that can catalyze the formation of carbon-nitrogen bonds without the need for cofactors. researchgate.net The conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to its azido analogue is a key application of HHDH catalysis. The process occurs via a two-step, one-pot mechanism. First, the HHDH facilitates an intramolecular substitution where the hydroxyl group displaces the chloride, forming a chiral epoxide intermediate, ethyl (R)-glycidate. Subsequently, the same enzyme catalyzes the enantioselective ring-opening of this epoxide by an azide ion (N₃⁻). researchgate.net

The critical first step in the biocatalytic route is the highly stereoselective reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutyrate (COBE), to produce the key intermediate, ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE). This transformation is efficiently catalyzed by ketoreductases (KREDs) or carbonyl reductases (CRs), which are often members of the short-chain dehydrogenase/reductase (SDR) family. frontiersin.orgnih.gov

These enzymes utilize a nicotinamide (B372718) cofactor, typically NADH or NADPH, as the source of hydride for the reduction. mdpi.comnih.gov To make the process economically viable, a cofactor regeneration system is almost always employed. A common strategy involves co-expressing the desired ketoreductase with another enzyme, such as glucose dehydrogenase (GDH). mdpi.comnih.govnih.gov The GDH oxidizes a cheap co-substrate like glucose, which in turn regenerates the consumed NADH or NADPH, allowing the reduction to proceed to high conversion with only a catalytic amount of the expensive cofactor. mdpi.comnih.gov

Numerous KREDs have been identified and engineered for this purpose. For example, the carbonyl reductase ChKRED20 from Chryseobacterium sp. and its mutants have been shown to produce (S)-CHBE with excellent stereoselectivity (>99.5% enantiomeric excess, e.e.) and high efficiency. nih.govmdpi.com The use of whole-cell biocatalysts (e.g., recombinant E. coli) expressing both the KRED and GDH simplifies the process, as it avoids the need for enzyme purification. nih.gov Reactions are often performed in biphasic systems (e.g., water/organic solvent) to overcome substrate or product inhibition, leading to very high product yields. nih.gov

Table 1: Performance of Various Ketoreductases (KREDs) and Carbonyl Reductases (CRs) in the Synthesis of (S)-CHBE This table is interactive. You can sort and filter the data.

| Enzyme/Strain | Co-enzyme System | Substrate Conc. | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Carbonyl reductase ChKRED20 Mutant | NADH | 300 g/L | 95% | >99.5% | nih.gov |

| E. coli co-expressing CR and GDH | NADH | 1,398 mM (in organic phase) | 90.7% | >99% | nih.gov |

| Carbonyl reductase from Pichia stipitis | NAD(H) | Not specified | Not specified | >99% | nih.gov |

| Aldehyde reductase & GDH | NADPH | 28.5 mM | 90.5% | 99% | nih.gov |

Strategies for Cofactor Regeneration in Biocatalytic Systems

The enzymatic reduction of a ketone to a chiral alcohol, a key step in synthesizing compounds like ethyl (S)-4-azido-3-hydroxybutyrate, is typically catalyzed by ketoreductases (KREDs). These enzymes are dependent on nicotinamide cofactors, either NADH or NADPH, which act as hydride donors. Since these cofactors are expensive, their use in stoichiometric amounts is not economically viable for large-scale industrial processes. illinois.eduresearchgate.net Therefore, efficient in situ regeneration of the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form is essential for a cost-effective and continuous biocatalytic process. illinois.eduillinois.edu

Several strategies have been developed to achieve this regeneration. The most common is the substrate-coupled approach , where a second enzyme and a co-substrate are added to the reaction mixture. The co-substrate is oxidized by the second enzyme, which simultaneously reduces the NAD⁺ or NADP⁺ back to NADH or NADPH. researchgate.net

Commonly used enzyme/co-substrate systems include:

Glucose Dehydrogenase (GDH): This enzyme uses glucose as a co-substrate, oxidizing it to gluconolactone. It is a highly effective system for NADPH regeneration and is widely used due to the low cost of glucose and the thermodynamic favorability of the reaction. nih.govnih.gov

Formate (B1220265) Dehydrogenase (FDH): This system uses formate as the co-substrate, which is oxidized to carbon dioxide. A key advantage is that the gaseous CO₂ byproduct is easily removed from the reaction, helping to drive the reaction equilibrium towards product formation. uni-bonn.denih.gov

Alcohol Dehydrogenase (ADH): In some systems, a simple alcohol like isopropanol (B130326) can be used as the co-substrate. An ADH oxidizes the isopropanol to acetone, regenerating the required NADH. This method is advantageous due to the low cost of isopropanol. nih.govgoogle.com

| Regeneration Enzyme | Co-substrate | Byproduct | Coupled Cofactor | Key Advantages |

|---|---|---|---|---|

| Glucose Dehydrogenase (GDH) | D-Glucose | D-glucono-δ-lactone | NAD⁺/NADP⁺ | Low-cost substrate, high efficiency. nih.govnih.gov |

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide (CO₂) | NAD⁺ | Gaseous byproduct is easily removed, driving reaction forward. uni-bonn.denih.gov |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | NAD⁺/NADP⁺ | Inexpensive co-substrate. nih.gov |

Whole-Cell Biotransformation Methodologies for Chiral Hydroxybutyrate Production

Whole-cell biotransformation is a widely employed and cost-effective method for producing chiral chemicals. uni-bonn.de This approach utilizes intact microbial cells, such as genetically engineered Escherichia coli or various yeast strains, which contain the necessary enzymatic machinery. core.ac.ukmdpi.com For the production of chiral hydroxybutyrates, this involves the asymmetric reduction of a prochiral ketone precursor. mdpi.com

In the context of ethyl (S)-4-azido-3-hydroxybutyrate, the synthesis typically proceeds via the asymmetric reduction of ethyl 4-azido-3-oxobutanoate. However, a more common industrial route involves the reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE), followed by a subsequent chemical or enzymatic step to replace the chlorine atom with an azide group. google.com

The whole-cell biocatalyst is often engineered to overexpress two key enzymes:

A ketoreductase (KRED) with high stereoselectivity for the (S)-enantiomer.

An enzyme for cofactor regeneration , such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). nih.govnih.gov

Co-expressing both the primary synthesis enzyme and the regeneration enzyme within the same cell creates a self-sufficient biocatalyst. nih.gov The host cell's metabolism can supply the glucose or other necessary co-substrates, while the engineered pathway efficiently recycles the expensive NAD(P)H cofactor internally. This approach avoids the need to purify the enzymes, reducing costs, and the cell wall can protect the enzymes from harsh reaction conditions. uni-bonn.de Research has demonstrated the successful use of recombinant E. coli co-expressing a KRED and a GDH for the production of (S)-CHBE with high yield and excellent enantiomeric excess (>99%). nih.gov

| Microorganism | Target Product | Expressed Enzymes | Enantiomeric Excess (e.e.) | Key Finding |

|---|---|---|---|---|

| Recombinant E. coli | (S)-4-chloro-3-hydroxybutanoate ethyl ester | Carbonyl Reductase (from Pichia stipitis) and Glucose Dehydrogenase (from Bacillus megaterium) | >99% | High yield (90.7%) achieved in a water/n-butyl acetate (B1210297) biphasic system. nih.gov |

| Kluyveromyces marxianus | Ethyl (S)-4-chloro-3-hydroxybutanoate | Endogenous reductases | 91% | Immobilization of whole cells improved conversion and optical purity. researchgate.net |

| Recombinant E. coli | Chiral Alcohols | Alcohol Dehydrogenase (from Lactobacillus brevis) and Formate Dehydrogenase (from Candida boidinii) | High | Fusion of the two enzymes into a single bifunctional protein enhanced efficiency. nih.gov |

| Aureobasidium pullulans | Ethyl (S)-4-chloro-3-hydroxybutanoate | Endogenous reductases | >99% | Use of an aqueous/ionic liquid biphasic system improved productivity and optical purity. researchgate.net |

Cell-Free Biocatalysis for Ethyl (S)-4-Azido-3-hydroxybutyrate Synthesis

Cell-free biocatalysis represents an advanced alternative to whole-cell biotransformation. frontiersin.org In this approach, the metabolic pathway is constructed in vitro using isolated enzymes, either as purified proteins or in crude cell lysates, along with the necessary substrates and cofactors. energy.govnih.gov This strategy circumvents many of the limitations associated with using living microbial cells. frontiersin.org

For the synthesis of ethyl (S)-4-azido-3-hydroxybutyrate, a cell-free system would typically consist of:

A stereoselective ketoreductase (KRED).

A cofactor regeneration system (e.g., GDH and glucose).

The substrate (ethyl 4-azido-3-oxobutanoate).

The cofactor (catalytic amount of NADP⁺ or NAD⁺).

A suitable buffer solution.

The primary advantages of cell-free systems include the potential for higher product titers and yields. This is because carbon flux is directed entirely towards the desired product, rather than being diverted to cell growth and maintenance. energy.gov Furthermore, issues of substrate or product toxicity to the host cell are eliminated, allowing for higher substrate concentrations. frontiersin.org The reaction environment can also be more precisely controlled and optimized (e.g., pH, temperature, solvent) to maximize enzyme activity and stability, and product recovery can be simplified without the need to separate intact cells from the reaction medium. frontiersin.org

While the cost of enzyme production and purification can be higher than for whole-cell systems, cell-free biocatalysis offers a powerful platform for producing chemicals that are toxic to microorganisms or when very high product concentrations are desired. energy.gov

| Factor | Whole-Cell Biotransformation | Cell-Free Biocatalysis |

|---|---|---|

| Catalyst Preparation | Simpler; involves cultivating engineered cells. | More complex; may require enzyme purification or cell lysis. frontiersin.org |

| Product Titer/Yield | Often limited by cell viability, product/substrate toxicity, and competing metabolic pathways. frontiersin.org | Potentially higher; no carbon diversion to biomass, no toxicity issues for the catalyst. energy.gov |

| Cofactor Source | Can be supplied and regenerated by the cell's endogenous metabolism. | Must be added externally, requiring an explicit regeneration system. nih.gov |

| Reaction Control | Less precise; transport across the cell membrane can be a limiting factor. | High degree of control over concentrations, pH, and temperature. frontiersin.org |

| Downstream Processing | More complex; requires separation of product from biomass and complex media. | Simpler; cleaner reaction mixture. frontiersin.org |

| Cost | Generally lower catalyst cost. uni-bonn.de | Can have higher initial costs due to enzyme production/purification. frontiersin.org |

Advanced Methodologies in the Stereoselective Production of Ethyl S 4 Azido 3 Hydroxybutyrate

Enzyme Engineering and Directed Evolution for Catalytic Enhancement

The cornerstone of efficient biocatalytic production of ethyl (S)-4-azido-3-hydroxybutyrate lies in the use of highly selective and active enzymes, primarily carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes catalyze the asymmetric reduction of the prochiral ketone, ethyl 4-azido-3-oxobutanoate, to the desired (S)-alcohol. However, naturally occurring enzymes may not always exhibit optimal performance for non-natural substrates or under industrial process conditions. Therefore, enzyme engineering and directed evolution are pivotal for developing robust biocatalysts.

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with desired properties. This typically involves iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with improved characteristics.

Structure-guided rational design is another powerful approach. This method uses the three-dimensional structure of the enzyme to identify key amino acid residues in the active site or substrate binding pocket that can be targeted for mutation. For the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a sequence-modeling-docking-principle (SMDP) method was used to screen for active alcohol dehydrogenases and guide mutations. nih.gov An optimal mutant exhibited a 4.55-fold increase in specific activity and a 3.98-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. nih.gov This rational approach can be envisioned for tailoring a KRED to better accommodate the azido-substituted substrate and enhance the production of the (S)-enantiomer.

| Enzyme Engineering Strategy | Target Property | Example Application (Analogous Compound) | Reported Improvement |

| Error-Prone PCR (epPCR) | Thermostability, Activity | Ketoreductase ChKRED20 for ethyl (S)-4-chloro-3-hydroxybutanoate | 63% increase in activity at 65 °C. researchgate.net |

| Structure-Guided Rational Design | Catalytic Efficiency, Specific Activity | Alcohol Dehydrogenase for ethyl (R)-4-chloro-3-hydroxybutyrate | 4.55-fold higher specific activity. nih.gov |

| Site-Saturation Mutagenesis | Stereoselectivity, Activity | Carbonyl Reductase for a bulky keto ester | Variants with >99% dr and >99% de. tudelft.nl |

This table presents data from studies on structurally similar compounds to illustrate the potential of these methodologies for ethyl (S)-4-azido-3-hydroxybutyrate synthesis.

The substrate promiscuity of enzymes, their ability to catalyze reactions with non-natural substrates, is a key feature exploited in biocatalysis. nih.gov Many carbonyl reductases exhibit broad substrate specificity, accepting a variety of ketones and ketoesters. tudelft.nlnih.gov For example, a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) has been shown to reduce a wide range of ketones, including aliphatic and aromatic ketones, as well as α- and β-ketoesters. tudelft.nl Similarly, a carbonyl reductase from Candida magnoliae that stereoselectively reduces ethyl 4-chloro-3-oxobutanoate also shows activity towards other keto esters. nih.gov

This inherent promiscuity is the starting point for finding a suitable biocatalyst for the reduction of ethyl 4-azido-3-oxobutanoate. Screening a diverse panel of known carbonyl reductases would be the initial step. The stereospecificity of these enzymes is also crucial. While many KREDs follow Prelog's rule to deliver the (S)-alcohol, some exhibit anti-Prelog selectivity. The stereochemical outcome can sometimes be influenced by the substrate structure itself. For instance, SSCR produces (S)-α-hydroxy esters from aromatic α-ketoesters but (R)-enantiomers from aliphatic counterparts. tudelft.nl Understanding these structure-activity relationships through screening and molecular docking studies is essential for selecting an appropriate enzyme for the synthesis of ethyl (S)-4-azido-3-hydroxybutyrate.

Process Optimization for High-Yield Stereoselective Synthesis

Beyond engineering the biocatalyst itself, optimizing the reaction process is critical for achieving high yields and productivity on a larger scale. Several advanced methodologies can be employed to overcome common challenges in biocatalytic reactions.

Product inhibition is a common issue in enzymatic reactions where high concentrations of the product inhibit the enzyme's activity, leading to incomplete conversion. nih.gov In situ product removal (ISPR) is a strategy to overcome this by continuously removing the product from the reaction mixture. nih.gov

Resin adsorption has proven to be an effective ISPR technique. For the production of ethyl (S)-4-chloro-3-hydroxybutanoate, the use of a macroporous adsorption resin, HZ 814, successfully alleviated product inhibition. nih.gov Without the resin, the reaction was limited to a substrate concentration of 400 mM. With in situ adsorption, a substrate concentration of 3000 mM (494 g/L) was completely converted within 8 hours, achieving a 98.2% yield and 99.4% enantiomeric excess. nih.gov This demonstrates the immense potential of resin adsorption for enhancing the production of ethyl (S)-4-azido-3-hydroxybutyrate, which is likely to face similar product inhibition issues.

| ISPR Technique | Target Compound (Analogous) | Substrate Concentration | Yield | Enantiomeric Excess (ee) |

| Resin Adsorption | Ethyl (S)-4-chloro-3-hydroxybutanoate | 3000 mM | 98.2% | 99.4% nih.gov |

| Liquid-Liquid Extraction | Ethyl (R)-4-chloro-3-hydroxybutanoate | Not specified | 95.4% | 86% researchgate.net |

This table showcases the effectiveness of ISPR techniques in the synthesis of a structurally related compound, highlighting its applicability for ethyl (S)-4-azido-3-hydroxybutyrate.

Both fed-batch and continuous flow bioreactor systems offer significant advantages over traditional batch processes for industrial-scale biocatalysis.

Continuous flow systems, often utilizing immobilized enzymes in packed-bed reactors or microreactors, offer enhanced mass and heat transfer, reduced reaction times, and simplified product isolation. nih.govresearchgate.net The use of continuous flow reactors has been demonstrated for the synthesis of various chiral alcohols and other fine chemicals. nih.gov These systems can be automated and allow for sustained production over long periods. nih.gov The development of a continuous flow process for ethyl (S)-4-azido-3-hydroxybutyrate production would represent a significant advancement towards efficient and scalable manufacturing.

The optimization of reaction parameters such as pH, temperature, and substrate concentration is fundamental to maximizing the yield and stereochemical purity of the product.

The optimal pH and temperature for an enzyme are critical for its activity and stability. For instance, a carbonyl reductase from Burkholderia gladioli used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate exhibited optimal activity at a specific pH and temperature. nih.gov Deviations from these optimal conditions can lead to reduced enzyme activity and potentially lower enantioselectivity.

Reactivity and Derivatization of Ethyl S 4 Azido 3 Hydroxybutyrate in Organic Transformations

Azide (B81097) Group Transformations

The azide moiety in ethyl (S)-4-azido-3-hydroxybutyrate is a key functional group that can be readily transformed into other nitrogen-containing functionalities, most notably amines, or utilized in powerful cycloaddition reactions.

Reduction of Azide to Amine Functionality

The reduction of the azide group to a primary amine is a fundamental transformation that opens up a wide range of synthetic possibilities. This conversion is typically achieved with high efficiency and chemoselectivity using various reducing agents. Common methods include catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and hydrogen gas, or the use of hydride reagents like lithium aluminum hydride (LiAlH4). The resulting (S)-4-amino-3-hydroxybutyrate derivative is a valuable chiral synthon for the preparation of pharmaceuticals and other biologically active compounds.

A variety of other reagents can also be employed for this reduction, offering different levels of chemoselectivity, which is crucial when other reducible functional groups are present in the molecule. For instance, tin(II) chloride has been used for the selective reduction of azides in the presence of other sensitive groups. The choice of reducing agent is therefore critical to avoid unwanted side reactions on the ester or hydroxyl functionalities.

Table 1: Selected Reagents for the Reduction of Azides to Amines

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature, atmospheric or elevated pressure | Common and efficient method. |

| LiAlH₄ | Anhydrous ether or THF, 0 °C to room temperature | Powerful reducing agent; may also reduce the ester group. |

| SnCl₂ | Methanol or Ethyl acetate (B1210297) | Milder conditions, often used for selective reductions. |

| NaBH₄/CoCl₂ | Methanol, room temperature | A versatile and chemoselective system. |

| PPh₃, H₂O (Staudinger Reaction) | THF/Water | Mild conditions, proceeds via an iminophosphorane intermediate. |

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The azide group is an excellent participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govnih.govorganic-chemistry.org This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. nih.govnih.govnih.govorganic-chemistry.org The resulting triazole-linked conjugates have found widespread applications in medicinal chemistry, materials science, and bioconjugation due to the high yields, mild reaction conditions, and biocompatibility of the process. nih.govnih.govnih.gov

The transformation of ethyl (S)-4-azido-3-hydroxybutyrate via click chemistry provides a powerful tool for creating diverse molecular architectures. The hydroxyl and ester functionalities can be further manipulated after the triazole ring has been installed, leading to a wide array of complex molecules with potential biological activities.

Hydroxyl Group Functionalization

The secondary hydroxyl group in ethyl (S)-4-azido-3-hydroxybutyrate offers another site for synthetic modification, allowing for the introduction of various functional groups through esterification, etherification, and controlled redox reactions.

Esterification and Etherification Reactions

The hydroxyl group can be acylated to form esters using a variety of reagents and conditions. Standard methods include reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For more sensitive substrates, milder esterification methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with an alkyl halide.

Controlled Oxidation and Reduction Pathways of the Hydroxyl Group

Controlled oxidation of the secondary hydroxyl group in ethyl (S)-4-azido-3-hydroxybutyrate would yield the corresponding β-keto ester, ethyl (S)-4-azido-3-oxobutyrate. This transformation can be accomplished using a range of oxidizing agents. Milder, more selective reagents such as Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions with the azide or ester groups. The resulting β-keto ester is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Conversely, while the hydroxyl group is already in a reduced state, its removal via a deoxygenation reaction represents a formal reduction pathway. This can be achieved through a two-step process, such as conversion to a thiocarbonyl derivative (e.g., a xanthate) followed by radical-mediated reduction with tributyltin hydride (Barton-McCombie deoxygenation).

Ester Group Modifications

The ethyl ester functionality of the molecule can also be readily modified, providing another handle for synthetic diversification.

The ester can be hydrolyzed to the corresponding carboxylic acid, (S)-4-azido-3-hydroxybutyric acid, under either acidic or basic conditions. Basic hydrolysis is typically performed using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid can then be coupled with amines to form amides, using standard peptide coupling reagents, or undergo other transformations characteristic of carboxylic acids.

Transesterification, the conversion of the ethyl ester to another alkyl ester, can be accomplished by treating the compound with a different alcohol in the presence of an acid or base catalyst. Enzymatic transesterification using lipases has also been reported for similar substrates, offering a high degree of selectivity under mild conditions. google.com

Furthermore, the ester group can be reduced to a primary alcohol, yielding (S)-4-azido-1,3-butanediol. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride. youtube.com It is important to note that LiAlH4 will also reduce the azide group to an amine. Therefore, if only the ester is to be reduced, the azide group may need to be protected or a more selective reducing agent employed.

Table 2: Summary of Functional Group Transformations of Ethyl (S)-4-Azido-3-hydroxybutyrate

| Functional Group | Transformation | Product Type |

|---|---|---|

| Azide | Reduction | Primary Amine |

| Azide | Cycloaddition (Click Chemistry) | Triazole |

| Hydroxyl | Esterification | Ester |

| Hydroxyl | Etherification | Ether |

| Hydroxyl | Oxidation | Ketone |

| Ester | Hydrolysis | Carboxylic Acid |

| Ester | Transesterification | Different Ester |

| Ester | Reduction | Primary Alcohol |

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the ethyl ester moiety of ethyl (S)-4-azido-3-hydroxybutyrate to the corresponding carboxylic acid, (S)-4-azido-3-hydroxybutyric acid, is a fundamental transformation. This can be achieved through several methods, including acid-catalyzed, base-catalyzed (saponification), and enzymatic hydrolysis.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible reaction, representing the reverse of Fischer esterification. libretexts.orgchemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgchemguide.co.ukyoutube.com While specific conditions for the acid-catalyzed hydrolysis of ethyl (S)-4-azido-3-hydroxybutyrate are not extensively documented in publicly available literature, general protocols for similar esters can be applied. For instance, the synthesis of (S)-ethyl-3-hydroxybutyrate from (S)-3-hydroxybutyric acid and ethanol is achieved using sulfuric acid as a catalyst, indicating the reversible nature of this transformation. chemicalbook.com

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of esters using a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is an irreversible process known as saponification. masterorganicchemistry.com This method is often preferred for preparative purposes due to the reaction going to completion. jk-sci.com The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.com The resulting carboxylate salt is then protonated in a subsequent acidic workup step to yield the free carboxylic acid. masterorganicchemistry.com This method is widely applicable to a range of esters.

Enzymatic Hydrolysis:

Lipases are enzymes that can catalyze the hydrolysis of esters with high chemo-, regio-, and enantioselectivity under mild conditions. units.it This makes them particularly useful for chiral molecules like ethyl (S)-4-azido-3-hydroxybutyrate. The enzymatic approach can be highly specific, minimizing side reactions that might occur under harsh acidic or basic conditions. In the context of related compounds, lipases have been used for the kinetic resolution of racemic ethyl 4-azido-3-hydroxybutyrate, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. google.com For example, a patent describes the use of lipase (B570770) in the hydrolysis of racemic ethyl 4-azido-3-hydroxybutyrate to obtain the (S)-enantiomer with an enantiomeric excess of 80.2% at a conversion of 83.5%. google.com While this demonstrates the susceptibility of the ester bond in this molecule to enzymatic cleavage, specific studies detailing the complete hydrolysis of the pure (S)-enantiomer to its corresponding carboxylic acid are not readily found.

The table below summarizes general conditions for the hydrolysis of esters, which would require optimization for the specific case of ethyl (S)-4-azido-3-hydroxybutyrate.

| Hydrolysis Method | Catalyst/Reagent | Solvent | Temperature | Products | Key Features |

| Acid-Catalyzed | H₂SO₄ or HCl | Water/Co-solvent | Reflux | (S)-4-azido-3-hydroxybutyric acid + Ethanol | Reversible reaction libretexts.orgchemguide.co.uk |

| Base-Catalyzed | NaOH or LiOH | Water/THF | Room Temp. to Reflux | Sodium (S)-4-azido-3-hydroxybutyrate + Ethanol | Irreversible reaction masterorganicchemistry.com |

| Enzymatic | Lipase (e.g., Novozym 435) | Buffer/Organic Solvent | Room Temperature | (S)-4-azido-3-hydroxybutyric acid + Ethanol | High selectivity, mild conditions units.itgoogle.com |

This table presents generalized conditions based on ester hydrolysis literature; specific parameters for ethyl (S)-4-azido-3-hydroxybutyrate may vary.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For ethyl (S)-4-azido-3-hydroxybutyrate, this reaction allows for the synthesis of other alkyl esters, such as methyl, propyl, or butyl (S)-4-azido-3-hydroxybutyrate. This transformation can be catalyzed by acids, bases, or enzymes.

Acid and Base Catalysis:

Both acid and base catalysts are effective for transesterification. Acid-catalyzed transesterification, similar to acid-catalyzed hydrolysis, is an equilibrium-driven process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol by-product (in this case, ethanol) is removed. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. orgsyn.org Base-catalyzed transesterification is typically faster but can be complicated by saponification if water is present.

Enzymatic Catalysis:

Lipases are widely used for transesterification reactions due to their high selectivity and mild reaction conditions, which are compatible with various functional groups. orgsyn.org Lipases such as Candida antarctica lipase B (often immobilized, e.g., as Novozym 435) are known to be effective for the transesterification of a broad range of esters, including those with hydroxyl groups. mdpi.com For instance, Novozym 435 has been used in the transesterification of methyl 3-hydroxybutyrate (B1226725) and butyl 3-hydroxybutyrate. google.com The reaction is often performed in an organic solvent to minimize competing hydrolysis. orgsyn.org The choice of alcohol can influence the reaction rate and yield.

While specific research detailing the transesterification of ethyl (S)-4-azido-3-hydroxybutyrate with a range of alcohols is limited, the general applicability of these methods to similar hydroxy esters is well-established. The following table provides illustrative examples of transesterification reactions on related substrates, which can serve as a guide for developing conditions for the target compound.

| Substrate | Alcohol | Catalyst | Solvent | Yield | Reference |

| Ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | Candida antarctica lipase B | None (neat) | - | mdpi.com |

| Ethyl acetoacetate | Various primary and secondary alcohols | Boric acid | Toluene | Good to excellent | orgsyn.org |

| Ethyl esters | Methanol | Phenolsulphonic acid-formaldehyde resin | Methanol | High | |

| Vegetable oils | Ethanol | Sodium hydroxide | Ethanol | High | orgsyn.org |

This table showcases transesterification of analogous esters. Conditions and yields would need to be empirically determined for ethyl (S)-4-azido-3-hydroxybutyrate.

Applications of Ethyl S 4 Azido 3 Hydroxybutyrate As a Chiral Intermediate

Precursor in the Stereoselective Synthesis of Pharmaceutical Intermediates

The C4 chiral backbone of ethyl (S)-4-azido-3-hydroxybutyrate and its derivatives is a recurring structural motif in a range of pharmaceutical compounds. Its ability to introduce a specific stereochemistry is crucial for the biological activity and efficacy of the final drug substance.

Contribution to the Synthesis of Statin Side-Chain Precursors (e.g., ethyl (R)-4-cyano-3-hydroxybutanoate, derived from related chloro-hydroxybutyrates)

The synthesis of cholesterol-lowering drugs, such as atorvastatin, relies on key chiral intermediates to construct the characteristic side chain. chemicalbook.com One such critical intermediate is ethyl (R)-4-cyano-3-hydroxybutanoate, also known as hydroxynitrile (HN). mdpi.com The synthesis of this precursor often begins with the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to produce ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE). mdpi.com

This chiral chloro-ester is then converted to the target nitrile. One established method involves the use of a halohydrin dehalogenase enzyme, which catalyzes the reaction of (S)-CHBE with cyanide to yield ethyl (R)-4-cyano-3-hydroxybutanoate. google.com This enzymatic process proceeds through an (S)-3,4-epoxybutyrate intermediate, followed by a stereospecific ring-opening with cyanide, resulting in an inversion of configuration at the C3 center. google.com

While this pathway prominently features the chloro-analog, ethyl (S)-4-azido-3-hydroxybutyrate represents a structurally analogous C4 chiral building block. The azide (B81097) can be converted to other functional groups, making it a versatile synthon for various statin side-chain analogues and other complex pharmaceutical intermediates.

Utility in the Production of L-Carnitine and its Analogues

L-carnitine is a naturally occurring amino acid derivative essential for fatty acid metabolism. researchgate.net Its structure is (R)-3-hydroxy-4-(trimethylammonio)butanoate. The synthesis of L-carnitine requires the specific (R)-configuration at the hydroxyl-bearing carbon.

A synthetic route to L-carnitine can be envisioned using the enantiomer of the title compound, ethyl (R)-4-azido-3-hydroxybutyrate. A patented process describes a similar pathway starting with the microbiological reduction of an ester of 4-azido-3-ketobutyric acid to yield the corresponding (3R)-4-azido-3-hydroxybutyric acid ester. google.com This key intermediate is then transformed into L-carnitine through a sequence of steps:

Hydrolysis of the ester group to give (3R)-4-azido-3-hydroxybutyric acid. google.com

Hydrogenation of the azido (B1232118) group to a primary amine, yielding (3R)-4-amino-3-hydroxybutyric acid, also known as (R)-GABOB. google.com

Exhaustive Methylation of the amine to install the trimethylammonium group, thus forming L-carnitine. google.com

Other approaches have utilized the related chiral precursor, ethyl (R)-4-chloro-3-hydroxybutyrate, which is reacted directly with trimethylamine (B31210) to form L-carnitine. epo.orgpatsnap.com The azido-intermediate route offers an alternative pathway where the azide functions as a masked amino group, introduced early in the synthesis.

Pathways to γ-Amino-β-hydroxybutanoic Acid (GABOB) and Related Chiral Amines

γ-Amino-β-hydroxybutanoic acid (GABOB) is a neurotransmitter analogue that exists in two enantiomeric forms, (R)- and (S)-GABOB, both of which are of pharmacological interest. nih.gov Ethyl (S)-4-azido-3-hydroxybutyrate is a direct intermediate in the synthesis of (S)-GABOB. sigmaaldrich.com

A common synthetic strategy begins with the commercially available ethyl (S)-4-chloro-3-hydroxybutyrate. The synthesis proceeds via two key steps:

Azidation: The chlorine atom is displaced by an azide ion (from sodium azide) in a nucleophilic substitution reaction. This step proceeds with inversion of configuration, but since the starting material is the (S)-chloro ester, the product is the desired ethyl (S)-4-azido-3-hydroxybutyrate.

Reduction: The azido group is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). Subsequent hydrolysis of the ethyl ester yields (S)-4-amino-3-hydroxybutyric acid ((S)-GABOB). sigmaaldrich.comsigmaaldrich.com

This pathway highlights the role of ethyl (S)-4-azido-3-hydroxybutyrate as a pivotal intermediate, where the azide serves as a robust and reliable precursor to the crucial amine functionality of the final GABOB molecule. researchgate.net

Integration into the Synthesis of Complex Natural Products

Chiral building blocks like ethyl (S)-4-azido-3-hydroxybutyrate are fundamental to the total synthesis of complex natural products. While its application is well-documented for relatively small molecules like GABOB and carnitine, its potential extends to the construction of larger, more intricate structures. The value of such synthons lies in their dense functionality and defined stereochemistry, which can be carried through multi-step sequences.

The simpler analog, ethyl (S)-3-hydroxybutanoate, has been employed as a versatile chiral building block in the synthesis of various natural products, including (S)-(+)-Sulcatol and (R,R)-Pyrenophorin. orgsyn.orgchemicalbook.com The addition of the C4-azido group in ethyl (S)-4-azido-3-hydroxybutyrate provides an additional functional handle, enabling its incorporation into more complex nitrogen-containing natural products. The azide can participate in cycloadditions or be reduced to an amine for amide bond formation or other elaborations common in the synthesis of alkaloids and other bioactive molecules. digitellinc.com

Role in the Development of Chiral Ligands and Organocatalysts

The development of asymmetric catalysis relies heavily on the availability of enantiomerically pure chiral ligands and organocatalysts. The 1,2-amino alcohol motif is a privileged structure found in the core of many successful catalysts for a wide range of asymmetric transformations.

Ethyl (S)-4-azido-3-hydroxybutyrate is an excellent precursor to chiral 1,2-amino alcohols. The reduction of the azide group furnishes ethyl (S)-4-amino-3-hydroxybutyrate. This molecule contains the key amino alcohol functionality with a defined stereocenter. This scaffold can be further modified, for instance, by N-alkylation or N-acylation, to generate a library of derivatives. These derivatives can then be evaluated as ligands for metal-catalyzed reactions or as organocatalysts themselves for reactions such as asymmetric aldol (B89426) or Michael additions. While specific ligands derived directly from this exact starting material are not extensively documented, the synthetic potential is clear given the importance of the resulting chiral amino alcohol framework in modern asymmetric synthesis. nih.gov

Spectroscopic and Chromatographic Methodologies for Stereochemical Characterization

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical measure of the stereochemical purity of a chiral compound. For ethyl (S)-4-azido-3-hydroxybutyrate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most definitive methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including hydroxy esters. nih.govsemanticscholar.org For the analysis of ethyl (S)-4-azido-3-hydroxybutyrate, a normal-phase or reversed-phase chiral column would be employed. A simple and reliable chiral HPLC method can be developed to resolve all four potential stereoisomers if applicable. nih.gov The enantiomeric excess is calculated by integrating the peak areas of the (S) and (R) enantiomers in the chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for determining the enantiomeric purity of volatile compounds. Given the structure of ethyl (S)-4-azido-3-hydroxybutyrate, direct analysis or analysis after derivatization is feasible. The use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, allows for the separation of the enantiomers. lookchem.com The choice of carrier gas, column temperature, and detector (typically a Flame Ionization Detector - FID) are optimized to achieve baseline separation. lookchem.comresearchgate.net The ee is determined from the relative peak areas in the resulting gas chromatogram. mit.edu

Table 1: Illustrative Chiral Chromatography Conditions for Enantiomeric Excess Determination This table presents typical starting conditions based on methods used for similar chiral hydroxy esters. Actual parameters require optimization.

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H, OD-RH) nih.govnih.gov | Cyclodextrin-based Capillary Column (e.g., CHIRALDEX®) lookchem.com |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol (B130326) mixtures or Acetonitrile/Water nih.govnih.gov | Nitrogen or Helium lookchem.com |

| Flow Rate/Pressure | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | 20 - 40 °C nih.gov | 45 - 150 °C temperature program lookchem.com |

| Detection | UV (e.g., 210 nm) | Flame Ionization Detector (FID) |

| Analyte Form | Direct | Direct or Derivatized |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While standard ¹H and ¹³C NMR spectra confirm the connectivity of ethyl (S)-4-azido-3-hydroxybutyrate, specialized NMR techniques are required for stereochemical assignment.

¹H and ¹³C NMR Spectra: The standard ¹H NMR spectrum provides information on the proton environments, and the ¹³C NMR spectrum shows the different carbon environments. researchgate.net For ethyl (S)-4-azido-3-hydroxybutyrate, characteristic signals for the ethyl ester, the methylene (B1212753) groups, and the methine proton adjacent to the hydroxyl group would be observed. rsc.orgchemicalbook.comchemicalbook.com

Use of Chiral Shift Reagents: To differentiate between the (S) and (R) enantiomers using NMR, a chiral shift reagent (CSR), often a lanthanide-based complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be introduced. mit.edu The CSR forms diastereomeric complexes with the enantiomers. This interaction causes differential shifts (the lanthanide-induced shift) in the proton signals of the two enantiomers in the ¹H NMR spectrum, allowing for their distinct visualization and quantification to determine enantiomeric excess. mit.edu The proton on the stereocenter (C3) and adjacent protons are typically most affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (S)-4-azido-3-hydroxybutyrate Predicted values based on the known spectra of ethyl (S)-3-hydroxybutyrate and related structures. chemicalbook.comhmdb.canih.gov Shifts are relative to TMS (δ=0 ppm).

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃-CH₂-O | ~1.25 (triplet) | ~14.2 |

| CH₃-CH₂-O | ~4.15 (quartet) | ~60.8 |

| C=O | - | ~172.5 |

| CH₂-C=O | ~2.50 (doublet of doublets) | ~43.0 |

| CH-OH | ~4.20-4.30 (multiplet) | ~65.0 |

| CH₂-N₃ | ~3.40-3.50 (multiplet) | ~55.0 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for determining the absolute configuration of a compound in solution. rsc.org

An ECD (Electronic Circular Dichroism) spectrum is obtained for the chiral molecule, which displays positive or negative signals known as Cotton effects. nih.gov The absolute configuration of ethyl (S)-4-azido-3-hydroxybutyrate can be determined by comparing its experimental CD spectrum with that of a known reference compound or with a spectrum predicted by theoretical calculations. nih.gov For a given chromophore, enantiomers will produce mirror-image CD spectra. nih.gov Therefore, if the CD spectrum of a reference compound with a known (S) configuration is available and matches the experimental spectrum, the absolute configuration is confirmed. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of atoms around the stereocenter. mtoz-biolabs.comnih.gov

Mass Spectrometry Techniques in Structural Elucidation of Derivatized Forms

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. For polar, non-volatile compounds like ethyl (S)-4-azido-3-hydroxybutyrate, derivatization is often necessary prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility and thermal stability. researchgate.net

Derivatization Strategies: A common derivatization strategy for compounds containing hydroxyl groups is silylation. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. omicsonline.org This TMS derivative is more volatile and less polar, making it suitable for GC-MS analysis.

Another approach is acylation using a reagent like ethyl chloroformate (ECF). mdpi.comnih.gov ECF reacts with the hydroxyl group to form an ethoxycarbonyl derivative. This process can occur directly in an aqueous phase and significantly improves the chromatographic properties of the analyte for GC-MS. mdpi.com

Structural Elucidation: In GC-MS, the derivatized compound is separated on a GC column and then ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For instance, the silylated or acylated derivatives of ethyl (S)-4-azido-3-hydroxybutyrate would produce predictable fragment ions, such as the loss of the silyl (B83357) or acyl group, which aids in its structural confirmation. nih.govmdpi.com Derivatization can also be employed to enhance ionization efficiency for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govddtjournal.com

Table 3: Common Derivatization Reactions for MS Analysis

| Derivatization Reagent | Functional Group Targeted | Derivative Formed | Benefit for MS Analysis |

|---|---|---|---|

| MSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS. researchgate.net |

| Ethyl Chloroformate (ECF) | Hydroxyl (-OH) | Ethoxycarbonyl Ester | Increased volatility; allows for direct derivatization in aqueous media. mdpi.com |

| Benzoyl Chloride | Hydroxyl (-OH) | Benzoyl Ester | Improved sensitivity and chromatographic retention. nih.gov |

Computational Chemistry and Theoretical Studies on Ethyl S 4 Azido 3 Hydroxybutyrate

Conformational Analysis and Molecular Modeling of the Chiral Structure

The three-dimensional structure and conformational preferences of ethyl (S)-4-azido-3-hydroxybutyrate are crucial for understanding its reactivity and its role in stereoselective synthesis. Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. fiveable.mechemistrysteps.com For a flexible molecule like ethyl (S)-4-azido-3-hydroxybutyrate, this is primarily influenced by the rotation around its single bonds.

Molecular modeling techniques, such as Density Functional Theory (DFT), are powerful tools for investigating these aspects. While a specific DFT study for ethyl (S)-4-azido-3-hydroxybutyrate is not readily found, a study on the analogous compound, ethyl (S)-4-chloro-3-hydroxybutyrate, provides valuable insights. researchgate.net This study performed a conformational and vibrational analysis, which can be extrapolated to the azido (B1232118) derivative. researchgate.net

The key structural features of ethyl (S)-4-azido-3-hydroxybutyrate include a chiral center at the C3 carbon, a flexible ethyl ester group, and the azido group. The presence of the hydroxyl (-OH) and azido (-N₃) groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational landscape. The most stable conformers would likely be those that minimize steric hindrance and maximize stabilizing interactions.

Table 1: Predicted Key Conformational Features of Ethyl (S)-4-Azido-3-hydroxybutyrate

| Feature | Description | Predicted Influence on Conformation |

| Chiral Center (C3) | The (S)-configuration at this carbon atom defines the absolute stereochemistry of the molecule. | The spatial arrangement of the hydroxyl, azido, and ethyl acetate (B1210297) groups around this center is fixed in the (S) configuration. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the hydroxyl hydrogen and the nitrogen atoms of the azido group or the carbonyl oxygen of the ester. | This would lead to more compact, cyclic-like conformations being lower in energy and thus more populated. |

| Steric Hindrance | Repulsive interactions between bulky groups, such as the ethyl ester and the azido group. | The molecule will adopt conformations that place these groups further apart to minimize steric strain. |

| Gauche Interactions | Steric interactions between adjacent substituents along the carbon backbone. | These interactions will influence the preferred dihedral angles along the C2-C3 and C3-C4 bonds. |

Mechanistic Studies of Synthetic Pathways and Transformations Involving the Compound

Computational chemistry can provide detailed mechanistic insights into how a compound is formed and how it reacts. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

One of the common synthetic routes to chiral hydroxybutyrates is the asymmetric reduction of the corresponding ketoester. For instance, the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is often achieved through the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate. nih.govnih.govnih.govnih.gov These biocatalytic reductions, often employing reductases, are highly stereoselective. researchgate.net Theoretical studies can model the substrate binding in the enzyme's active site to explain the origin of this high stereoselectivity.

A key transformation of ethyl (S)-4-azido-3-hydroxybutyrate would be the reduction of the azido group to an amine, yielding a chiral amino alcohol, a valuable synthon. Another important reaction is its use in click chemistry, specifically the azide-alkyne cycloaddition, to form triazoles. Mechanistic studies of these transformations would involve calculating the energy barriers for different possible pathways, thus predicting the most likely reaction mechanism.

For example, a patent describes the synthesis of ethyl (S)-4-azido-3-hydroxybutyrate from its racemic form using a lipase-catalyzed resolution. google.com Computational models could be employed to understand the enzyme-substrate interactions that lead to the selective acylation of one enantiomer over the other.

Prediction of Stereochemical Outcomes in Asymmetric Reactions Utilizing the Compound

A primary application of a chiral building block like ethyl (S)-4-azido-3-hydroxybutyrate is to serve as a starting material in asymmetric synthesis, where its inherent chirality is transferred to the product. Computational models can be instrumental in predicting the stereochemical outcome of such reactions.

For instance, if ethyl (S)-4-azido-3-hydroxybutyrate is used as a nucleophile, its chiral environment will influence the facial selectivity of its attack on an electrophile. By modeling the transition states of the possible diastereomeric pathways, the preferred stereochemical outcome can be predicted.

The conversion of related compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, to other chiral intermediates like (R)-4-cyano-3-hydroxybutyric acid ethyl ester has been reported. researchgate.netgoogle.comsioc-journal.cn The mechanism of these reactions, often involving nucleophilic substitution with inversion of configuration, can be elucidated through computational studies. These studies can help in understanding why a particular stereoisomer is formed, for example, through the formation of an epoxide intermediate followed by a regioselective and stereospecific ring-opening.

Table 2: Computationally Tractable Reactions for Stereochemical Prediction

| Reaction Type | Computational Approach | Predicted Outcome |

| Nucleophilic Substitution at C4 | Modeling the SN2 transition state to determine the energy barrier for the incoming nucleophile approaching from the backside of the leaving group. | Prediction of inversion of stereochemistry at the reaction center if the reaction proceeds via a direct SN2 mechanism. |

| Intramolecular Cyclization | Calculating the relative energies of transition states leading to different ring structures (e.g., epoxides, aziridines). | Determination of the most likely cyclized product and its stereochemistry. |

| Reaction with a Chiral Reagent | Docking studies and transition state modeling of the interaction between ethyl (S)-4-azido-3-hydroxybutyrate and another chiral molecule. | Prediction of the major diastereomeric product. |

Future Research Directions and Emerging Trends in Chiral Azido Hydroxybutyrate Chemistry

The landscape of chiral synthesis is continually evolving, driven by the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Ethyl (S)-4-azido-3-hydroxybutyrate, a key chiral building block, stands at the forefront of this evolution. This section explores the future research directions and emerging trends that are shaping the production and application of this valuable intermediate, focusing on biocatalysis, process optimization, sustainability, and the discovery of novel applications.

Q & A

Q. What are the common synthetic routes for ethyl (S)-4-azido-3-hydroxybutyrate, and how can reaction conditions be optimized to improve enantiomeric excess?

Methodological Answer: Synthesis typically involves nucleophilic substitution or azide introduction via diazo transfer. For example, substituting the chloro group in ethyl (S)-4-chloro-3-hydroxybutyrate (a structurally related compound) with an azide group under SN2 conditions can yield the target molecule . Optimization of enantiomeric excess requires careful control of reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., chiral ligands). Factorial design experiments (varying parameters like molar ratios and reaction time) can systematically identify optimal conditions .

Q. How can researchers characterize the stereochemical purity of ethyl (S)-4-azido-3-hydroxybutyrate using analytical techniques?

Methodological Answer: Chiral HPLC with a cellulose-based column is preferred for separating enantiomers. Coupled with polarimetric detection, this method quantifies enantiomeric excess (ee) by comparing retention times and peak areas to standards like ethyl (S)-4-chloro-3-hydroxybutyrate . Nuclear Overhauser Effect (NOE) in 1H-NMR can also confirm stereochemistry by analyzing spatial proximity of protons near the hydroxyl and azide groups .

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric excess data between synthetic protocols for ethyl (S)-4-azido-3-hydroxybutyrate?

Methodological Answer: Discrepancies often arise from incomplete conversion or racemization during workup. To address this:

- Kinetic Analysis: Monitor reaction progress via in situ FTIR to detect intermediates (e.g., epoxide or azide byproducts) that may racemize .

- Isolation Protocols: Use cold quenching (liquid N₂) to halt reactions abruptly, preserving stereochemical integrity .

- Cross-Validation: Compare ee values from chiral HPLC with circular dichroism (CD) spectroscopy to rule out column artifacts .

Q. How can computational methods predict the reactivity of ethyl (S)-4-azido-3-hydroxybutyrate in click chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations model transition states for azide-alkyne cycloadditions. Key steps include:

- Geometry Optimization: Use B3LYP/6-31G(d) to determine lowest-energy conformers of the azide group.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites, predicting regioselectivity in triazole formation .

Experimental validation via kinetic studies (e.g., stopped-flow UV-Vis) quantifies reaction rates, corroborating computational predictions .

Q. What experimental designs minimize safety risks when handling ethyl (S)-4-azido-3-hydroxybutyrate due to its azide group?

Methodological Answer:

- Small-Scale Synthesis: Use microreactors (<1 mmol scale) to reduce explosion hazards from azide buildup .

- In Situ Monitoring: Employ Raman spectroscopy to detect hazardous intermediates (e.g., HN₃) in real time .

- Protocol Adaptation: Replace traditional azide sources (NaN₃) with safer alternatives like trimethylsilyl azide (TMSN₃) in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.